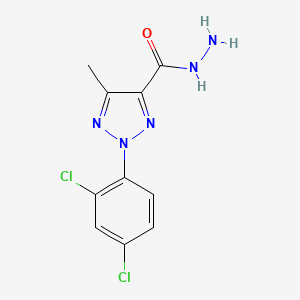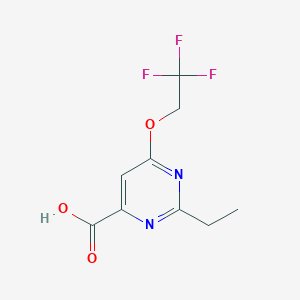
tert-Butyl 4-((4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl)methyl)-4-hydroxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-((4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl)methyl)-4-hydroxypiperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl)methyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the 1,2,3-triazole ring.
Piperidine Ring Functionalization: The piperidine ring is functionalized with a tert-butyl group and a hydroxyl group. This step may involve protection and deprotection strategies to ensure selective functionalization.
Coupling Reactions: The triazole moiety is then coupled with the functionalized piperidine ring using appropriate coupling reagents and conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the CuAAC reaction and efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group on the piperidine ring can undergo oxidation to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of pharmaceuticals targeting specific enzymes or receptors.
- Explored for its role in modulating biological pathways.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-((4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl)methyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can act as a ligand for metal ions, influencing enzymatic activity. The piperidine ring may interact with receptors or enzymes, modulating their function. The compound’s overall effect is determined by the combined interactions of its functional groups with various biological targets.
Comparación Con Compuestos Similares
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness:
- The presence of the triazole ring in tert-Butyl 4-((4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl)methyl)-4-hydroxypiperidine-1-carboxylate distinguishes it from other similar compounds. This ring imparts unique chemical reactivity and potential biological activity.
- The combination of the tert-butyl group, hydroxyl group, and triazole moiety provides a unique scaffold for further functionalization and exploration in various applications.
Propiedades
Fórmula molecular |
C16H27N5O4 |
|---|---|
Peso molecular |
353.42 g/mol |
Nombre IUPAC |
tert-butyl 4-[[4-(ethylcarbamoyl)triazol-1-yl]methyl]-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H27N5O4/c1-5-17-13(22)12-10-21(19-18-12)11-16(24)6-8-20(9-7-16)14(23)25-15(2,3)4/h10,24H,5-9,11H2,1-4H3,(H,17,22) |
Clave InChI |
XYIQZQMJDDWGPU-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=CN(N=N1)CC2(CCN(CC2)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-N-isopropyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B11785857.png)


![(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11785866.png)
![5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11785871.png)
![Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate](/img/structure/B11785876.png)


![1-(6-Methoxybenzo[d]thiazol-2-yl)ethanamine](/img/structure/B11785892.png)





